molecular formula C9H8BrNO2 B15054582 7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one

7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one

Cat. No.: B15054582
M. Wt: 242.07 g/mol
InChI Key: HWGVGYXJYKWFMP-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one is a brominated heterocyclic compound that serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research . The core furo[3,2-c]pyridin-4(5H)-one structure is a privileged scaffold in drug discovery, and the presence of the bromine atom at the 7-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the exploration of diverse chemical space . Researchers value this compound for the development of novel molecules with potential biological activity. Its structure, featuring both furan and pyridinone rings, is commonly investigated for creating ligands that interact with various enzymatic targets . The specific dimethyl substitution pattern on this core scaffold may be utilized to fine-tune the compound's physicochemical properties, such as lipophilicity and steric profile, which can be critical for optimizing pharmacokinetic and pharmacodynamic characteristics in lead optimization programs . This makes it a valuable reagent for constructing potential enzyme inhibitors, antimicrobial agents, or anticancer compounds, particularly within hit-to-lead and lead optimization campaigns . This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only ; it is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

7-bromo-2,3-dimethyl-5H-furo[3,2-c]pyridin-4-one

InChI

InChI=1S/C9H8BrNO2/c1-4-5(2)13-8-6(10)3-11-9(12)7(4)8/h3H,1-2H3,(H,11,12)

InChI Key

HWGVGYXJYKWFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)NC=C2Br)C

Origin of Product

United States

Preparation Methods

The synthesis of 7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one typically involves multi-step organic reactions. One common method includes the bromination of 2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of novel materials and as a precursor in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

7-Bromofuro[3,2-c]pyridin-4(5H)-one (CAS 603301-02-6)

  • Structure : Lacks methyl groups at positions 2 and 3.
  • Its molecular weight is 214.01 g/mol (vs. 272.11 g/mol for the dimethyl analog).
  • Applications : Serves as a precursor for further functionalization. Similarity score: 0.83 compared to the target compound .

2-Bromothieno[3,2-c]pyridin-4(5H)-one (CAS 28948-60-9)

  • Structure: Replaces the furan oxygen with sulfur (thieno ring) and bromine at position 2.
  • Properties: The thieno analog exhibits higher electron-withdrawing capacity due to sulfur’s electronegativity. This alters solubility and metabolic stability compared to furo derivatives.
  • Applications : Explored in drug discovery for its kinase inhibitory activity .

Furo[3,2-c]pyridin-4(5H)-one (Base Structure)

  • Structure: No substituents (parent compound).
  • Properties : Lower molecular weight (149.14 g/mol) and higher polarity due to unmodified positions.
  • Synthesis : Prepared via Perkin’s reaction followed by azide cyclization .

Functional Analogs

6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one (Ticlopidine Impurity B)

  • Structure: Partially saturated thienopyridinone core.
  • Properties : Reduced aromaticity compared to the target compound, affecting binding to biological targets like PTP4A3 phosphatase .
  • Applications : Pharmacologically relevant as a metabolite or impurity in antiplatelet drugs .

3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

  • Structure: Differ in ring fusion (pyrido[1,2-a]pyrimidinone vs. furo[3,2-c]pyridinone).
  • Properties: The pyrimidinone core enhances hydrogen-bonding capacity, influencing target selectivity in kinase inhibition .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one Furo[3,2-c]pyridinone Br (C7), CH₃ (C2, C3) 272.11 Medicinal chemistry lead
7-Bromofuro[3,2-c]pyridin-4(5H)-one Furo[3,2-c]pyridinone Br (C7) 214.01 Synthetic intermediate
2-Bromothieno[3,2-c]pyridin-4(5H)-one Thieno[3,2-c]pyridinone Br (C2) 230.07 Kinase inhibitor
Furo[3,2-c]pyridin-4(5H)-one Furo[3,2-c]pyridinone None 149.14 Antimicrobial agent

Key Research Findings

  • Synthetic Accessibility: Bromination at position 7 in furopyridinones is achieved via electrophilic substitution, while methyl groups are introduced via Friedel-Crafts alkylation or Suzuki coupling .
  • Structure-Activity Relationship (SAR) : Methyl groups at C2 and C3 in the target compound improve membrane permeability but may reduce solubility in aqueous media .
  • Pharmacological Potential: Thieno analogs show broader kinase inhibition profiles, whereas furo derivatives are prioritized for antimicrobial applications due to oxygen’s metabolic stability .

Biological Activity

7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one (CAS: 1956310-14-7) is a specialized chemical compound with notable biological activities. Its unique structure, characterized by a fused furo-pyridine ring system, suggests potential pharmacological properties that are currently being explored in various research domains.

  • Molecular Formula : C9_9H8_8BrNO2_2
  • Molecular Weight : 242.07 g/mol
  • Structural Features : The compound contains a bromine atom and two methyl groups attached to the furo-pyridine framework, which may influence its biological interactions and reactivity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas of interest:

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

  • In vitro Testing : Various assays demonstrated that this compound effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity:

  • Cell Line Studies : The compound was tested on various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. Notably, it induced apoptosis in certain cancer cells, indicating a potential mechanism for its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes involved in tumor growth

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, hypotheses include:

  • Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Cell Signaling Pathways : There is potential for modulation of signaling pathways associated with apoptosis and cell cycle regulation.

Q & A

Q. What established synthetic routes are available for 7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one?

The compound can be synthesized via Perkin’s reaction starting from furan-2-carbaldehyde to yield 3-(furan-2-yl)propenoic acid, followed by azide formation and cyclization to form the furopyridinone core. Subsequent bromination and methylation steps introduce the bromo and dimethyl substituents. Suzuki coupling reactions can further modify the scaffold for functional diversification . Phosphorus pentasulfide has also been used to convert pyridin-4(5H)-ones to thiones, enabling sulfur-based derivatization .

Q. How can spectroscopic methods be employed to characterize this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the fused furopyridine structure and substituent positions (e.g., bromo and methyl groups). Chemical shifts for aromatic protons and carbonyl carbons provide insights into electronic effects .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns, particularly for bromine-containing derivatives (e.g., characteristic 79Br/81Br^{79}Br/^{81}Br doublet) .

Advanced Research Questions

Q. How can BD2 selectivity in BET inhibitors be optimized using this scaffold?

Structural modifications of the furopyridinone core, such as introducing bulky substituents at the 2- and 3-positions, enhance selectivity for the second bromodomain (BD2) over BD1. For example, compound 8l (XY153) achieved a 354-fold selectivity for BRD4 BD2 (IC50_{50} = 0.79 nM) by sterically hindering interactions with BD1. Computational docking and free-energy perturbation simulations guide rational design to minimize off-target binding .

ParameterBRD4 BD2 IC50_{50}BRD4 BD1 IC50_{50}Selectivity (BD2/BD1)
Compound 8l 0.79 nM280 nM354-fold

Q. How can unexpected byproducts in Suzuki coupling reactions during synthesis be resolved?

Monitoring reaction intermediates via LC-MS and optimizing catalytic conditions (e.g., Pd catalyst loading, base selection) minimize side reactions. For instance, an unexpected product (10 ) observed during Suzuki coupling of 4-chlorofuropyridinone with boronic acids was attributed to competing nucleophilic substitution. Purification via flash chromatography or recrystallization isolates the desired product .

Q. What methodologies address discrepancies in antimicrobial activity data for furopyridine derivatives?

Variations in activity against pathogens like Xanthomonas sp. or Fusarium graminearum may arise from differences in membrane permeability or target specificity. Standardized MIC (Minimum Inhibitory Concentration) assays under controlled pH and temperature conditions, paired with molecular docking studies, help correlate structural features (e.g., electron-withdrawing substituents) with bioactivity .

Q. Which in vitro models validate the therapeutic potential of this compound against acute myeloid leukemia (AML)?

Antiproliferative activity is assessed using MV4-11 (AML) cell lines, with IC50_{50} values as low as 0.55 nM reported for optimized derivatives. Parallel cytotoxicity assays on normal lung fibroblast cells (e.g., MRC-5) confirm selectivity. Metabolic stability is evaluated via liver microsome assays to predict pharmacokinetic profiles .

Q. How can 3D pharmacophore models guide the design of derivatives with improved kinase inhibition?

Ligand-based pharmacophore models prioritize substituents that align with key interaction motifs (e.g., hydrogen-bond acceptors, hydrophobic regions). For CDC7 inhibitors, this approach identified 2-heteroaryl substitutions on the furopyridinone core as critical for binding. MD simulations validate dynamic interactions with kinase active sites .

Q. What strategies improve solubility in biological assays without compromising activity?

Introducing polar groups (e.g., hydroxyl, morpholine) or formulating with cyclodextrins enhances aqueous solubility. Trifluoromethyl substitutions, while increasing lipophilicity, improve membrane permeability in antimicrobial assays .

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